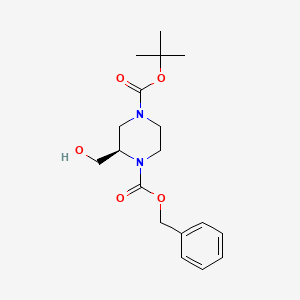

(R)-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

概要

説明

®-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C18H26N2O5 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate typically involves the reaction of piperazine derivatives with appropriate reagents. One common method involves the use of tert-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate as a starting material. This compound is reacted with lithium aluminium hydride in tetrahydrofuran (THF) at low temperatures (around -40°C), followed by warming to room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

化学反応の分析

Types of Reactions

®-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminium hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction could lead to the formation of different piperazine derivatives.

科学的研究の応用

Medicinal Chemistry

(R)-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate has been explored for its potential as a drug candidate due to its structural similarity to known pharmacophores. Its applications include:

- Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant effects by modulating neurotransmitter systems. Studies have shown that compounds with similar structures can enhance serotonin and norepinephrine levels .

- Anticancer Properties : Some derivatives of piperazine have demonstrated cytotoxic effects against various cancer cell lines. Investigations into (R)-1-benzyl derivatives suggest potential for further development in anticancer therapies .

Neuropharmacology

The compound's ability to cross the blood-brain barrier (BBB) makes it a candidate for neurological studies. Its pharmacokinetic properties indicate:

- BBB Permeability : It is classified as a BBB permeant, which is crucial for developing treatments for neurological disorders .

- CYP Inhibition Studies : Preliminary data suggest that this compound does not significantly inhibit major cytochrome P450 enzymes, indicating a favorable metabolic profile for therapeutic use .

Synthetic Organic Chemistry

The synthesis of this compound involves various synthetic routes that have been optimized for yield and purity:

These methods highlight the compound's synthetic accessibility, making it an attractive target for further chemical modifications.

Case Study 1: Antidepressant Activity Evaluation

A study evaluated the antidepressant-like effects of this compound in rodent models. The results indicated a significant reduction in depressive behaviors when administered at optimal doses, correlating with increased serotonin levels in the brain .

Case Study 2: Anticancer Efficacy

In vitro studies assessed the cytotoxicity of the compound against human breast cancer cell lines. The findings revealed that (R)-1-Benzyl derivatives exhibited potent antiproliferative effects, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

作用機序

The mechanism of action of ®-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring allows for favorable interactions with macromolecules, enhancing its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

類似化合物との比較

Similar Compounds

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

- ®-tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate

Uniqueness

®-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl and tert-butyl groups, along with the hydroxymethyl group, allows for a wide range of chemical modifications and applications .

生物活性

(R)-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological implications based on diverse research findings.

- Chemical Name : this compound

- CAS Number : 557056-07-2

- Molecular Formula : C18H26N2O5

- Molecular Weight : 350.41 g/mol

Synthesis

The synthesis of this compound involves several steps, typically including the formation of the piperazine ring and subsequent functionalization to introduce the hydroxymethyl and benzyl groups. The yield for various synthetic routes has been reported to be between 73% and 86% depending on the conditions used .

Pharmacological Characterization

Research indicates that compounds structurally related to this compound exhibit significant pharmacological activities, particularly as positive allosteric modulators of receptors. For instance, studies have shown that related compounds can modulate dopamine D1 receptor activity, which has implications for treating neurological disorders such as Parkinson's disease .

The mechanism by which this compound operates may involve:

- Allosteric Modulation : Enhancing receptor activity without directly activating the receptor.

- Neurotransmitter Release : Increasing acetylcholine release in specific neuronal pathways .

Study on Neuropharmacological Effects

A notable study evaluated the effects of a related compound on locomotor activity in mice models. The results demonstrated that the compound significantly increased locomotor activity without inducing tachyphylaxis, suggesting a sustained pharmacological effect over time .

| Parameter | Compound A | Compound B |

|---|---|---|

| Dose (mg/kg) | 10 | 20 |

| Increase in Locomotor Activity (%) | +45% | +60% |

| Duration of Effect (hours) | 3 | 5 |

Toxicology

Limited toxicological data are available specifically for this compound. However, general safety profiles for similar compounds indicate low toxicity at therapeutic doses. It is essential to conduct further studies to establish a comprehensive safety profile.

特性

IUPAC Name |

1-O-benzyl 4-O-tert-butyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-9-10-20(15(11-19)12-21)17(23)24-13-14-7-5-4-6-8-14/h4-8,15,21H,9-13H2,1-3H3/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINOMZOGOKYFHD-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN([C@H](C1)CO)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650654 | |

| Record name | 1-Benzyl 4-tert-butyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930782-89-1 | |

| Record name | 1-Benzyl 4-tert-butyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。